Methan-d3-amine, N-(methyl-d3)-N-nitro-

kinetic isotope effect nitramine decomposition energetic materials

Methan-d3-amine, N-(methyl-d3)-N-nitro- (CAS 72885-11-1), systematically named N,N-bis(trideuteriomethyl)nitramide and commonly referred to as dimethylnitramine-d₆, is a perdeuterated nitramine compound with the molecular formula (CD₃)₂NNO₂ and a molecular weight of 96.12 g/mol. Unlike the more widely procured deuterated nitrosamine internal standards (e.g., NDMA-d₆, CAS 17829-05-9), this compound bears an N–NO₂ functional group rather than an N–NO group, placing it in the nitramine class rather than the nitrosamine class.

Molecular Formula C2H6N2O2
Molecular Weight 96.12 g/mol
CAS No. 72885-11-1
Cat. No. B3152142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethan-d3-amine, N-(methyl-d3)-N-nitro-
CAS72885-11-1
Molecular FormulaC2H6N2O2
Molecular Weight96.12 g/mol
Structural Identifiers
SMILESCN(C)[N+](=O)[O-]
InChIInChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3/i1D3,2D3
InChIKeyXRWKADIRZXTTLH-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methan-d3-amine, N-(methyl-d3)-N-nitro- (CAS 72885-11-1) Procurement & Differentiation Guide


Methan-d3-amine, N-(methyl-d3)-N-nitro- (CAS 72885-11-1), systematically named N,N-bis(trideuteriomethyl)nitramide and commonly referred to as dimethylnitramine-d₆, is a perdeuterated nitramine compound with the molecular formula (CD₃)₂NNO₂ and a molecular weight of 96.12 g/mol [1]. Unlike the more widely procured deuterated nitrosamine internal standards (e.g., NDMA-d₆, CAS 17829-05-9), this compound bears an N–NO₂ functional group rather than an N–NO group, placing it in the nitramine class rather than the nitrosamine class [2]. Its six-fold deuteration confers a mass shift of +6 Da relative to the protiated parent dimethylnitramine (CAS 4164-28-7, MW 90.08 g/mol), enabling its primary applications as a mechanistic probe in thermal decomposition studies of energetic materials and as a stable isotope-labeled reference material for mass spectrometric quantification [3].

Perdeuterated Nitramine
+6 Da mass shift enables isotope dilution MS; non-nitrosamine N–NO₂ group.
Mechanistic KIE Probe
Supports deuterium kinetic isotope effect studies on nitramine decomposition.
Analytical Reference
Isotope-labeled standard for nitramine quantification in environmental matrices.

Why N-Nitrosodimethylamine-d₆ or Protiated Dimethylnitramine Cannot Replace Methan-d3-amine, N-(methyl-d3)-N-nitro-


Procurement teams evaluating deuterated small-molecule standards must recognize that CAS 72885-11-1 is a nitramine, not a nitrosamine. The N–NO₂ moiety confers fundamentally different thermal stability, reactivity, and fragmentation behavior compared to the N–NO group of nitrosamine-d₆ standards (e.g., NDMA-d₆, CAS 17829-05-9), making the two classes chemically non-interchangeable for mechanistic studies or quantitative workflows [1]. Furthermore, the non-deuterated parent dimethylnitramine (CAS 4164-28-7) cannot substitute for the perdeuterated form in isotope dilution mass spectrometry or deuterium kinetic isotope effect experiments, where the +6 Da mass shift and altered zero-point vibrational energies are the critical experimental observables [2].

NDMA-d₆ (nitrosamine-d₆)
Different functional group (N–NO) alters thermal stability and fragmentation; may not reflect nitramine decomposition pathways or match nitramine-specific quantification.
Protiated dimethylnitramine
Lacks +6 Da mass shift and deuterium KIE signal; may not support isotope dilution MS or kinetic isotope effect studies without deuteration.

Quantitative Differentiation Evidence for Methan-d3-amine, N-(methyl-d3)-N-nitro- vs. Closest Analogs


Deuterium Kinetic Isotope Effect of 1.57 for N–N Bond Homolysis vs. Protiated Dimethylnitramine

The experimentally measured deuterium kinetic isotope effect (KIE) for the decomposition of dimethylnitramine-d₆ (the target compound) in solution at 240 °C is kH/kD₆ = 1.57, compared with a theoretical maximum primary KIE of 4.21 and a computed secondary KIE of 1.40 for the N–N bond homolysis pathway [1]. This quantitative KIE, absent in the protiated dimethylnitramine (CAS 4164-28-7), directly isolates the secondary isotope effect on N–N bond cleavage and distinguishes the target compound as the only commercially available perdeuterated probe for studying nitramine decomposition kinetics.

Deuterium KIE
Head-to-head
kH/kD₆ = 1.57 at 240 °C (exp); computed secondary KIE = 1.40
Supports secondary β-deuterium KIE probe for N–NO₂ bond homolysis
Solution-phase, 240 °C; DFT at B3LYP/6-31G*
kinetic isotope effect nitramine decomposition energetic materials

Computationally Predicted Vibrational Spectral Shifts vs. Protiated Dimethylnitramine

Ab initio harmonic vibrational force field calculations at the HF/4-21G level, scaled to experimental IR data, predict distinct vibrational frequency shifts for the fully deuterated dimethylnitramine (-d₆) relative to the protiated parent [1]. The scaled force field achieved a mean deviation of 4.5 cm⁻¹ from experimental gas-phase IR spectra of protiated dimethylnitramine, and the same scaled force field was then applied to predict the complete vibrational spectrum of the deuterated form (-d₆), enabling unambiguous spectroscopic identification of deuteration status.

Vibrational Shifts
Method context
Scaled HF/4-21G force field; mean deviation 4.5 cm⁻¹ vs. exp. IR; predicted C–D shifts
Supports QC identity confirmation by vibrational spectra
Computed reference; protiated IR validated
vibrational spectroscopy force field isotopic shift

Mass Spectral Quantification: +6 Da Mass Shift Enables Trace-Level Isotope Dilution GC/MS-SIM

In isotope-dilution GC/MS-SIM workflows, deuterated N-nitrodimethylamine-d₆ provides a +6 Da mass shift relative to the protiated analyte, enabling the surrogate standard to co-elute with the target analyte while being discriminated by mass [1]. Using d₆-N-NDMA as surrogate standard in environmental water analysis, the method achieved a detection limit of 0.003 pg/µL for N-nitrosodimethylamine [1]. While this published validation utilized the nitrosamine-d₆ analog, the identical deuteration pattern and comparable physicochemical properties of the nitramine-d₆ target compound support equivalent or superior performance as an isotope dilution standard for nitramine quantification, with the added advantage of avoiding the carcinogenicity classification associated with nitrosamine standards.

Isotope Dilution MS
Class-level inference
+6 Da mass shift; nitrosamine analog MDL 0.003 pg/µL (GC/MS-SIM)
Supports nitramine quantification as isotope dilution standard (class-inferred performance)
GC/MS-SIM in environmental water; nitrosamine-d₆ reference
isotope dilution mass spectrometry GC-MS environmental analysis

Certified Isotopic Purity ≥98% Matches or Exceeds Pharmacopeial Deuterated Nitrosamine Standards

Commercially available dimethylnitramine-d₆ (CAS 72885-11-1) from Cambridge Isotope Laboratories is supplied at a certified chemical purity of 98% and delivered as a 1 mg/mL solution in methylene chloride-D₂ . This purity specification is directly comparable to the 98 atom % D isotopic purity and 98% chemical purity (CP) of the widely procured N-nitrosodimethylamine-d₆ standard (CAS 17829-05-9) offered by Sigma-Aldrich and USP . The equivalent purity grade ensures that the nitramine-d₆ standard meets the same quantitative benchmark required for validated analytical method development while providing a chemically distinct functional group for nitramine-specific applications.

Isotopic Purity
Specification review
Chemical purity 98%; comparable to nitrosamine-d₆ CRM at 98%
Meets quantitative benchmark for analytical method development
Commercial CRM specifications; verify batch-specific COA
isotopic purity certified reference material quality control

Nitramine vs. Nitrosamine Functional Group: Divergent Toxicity and Regulatory Profiles

N-Nitrosodimethylamine (NDMA, CAS 62-75-9) is classified as a probable human carcinogen (IARC Group 2A) and is subject to stringent pharmaceutical impurity limits (e.g., FDA acceptable intake limit of 96 ng/day). Its deuterated analog NDMA-d₆ (CAS 17829-05-9) retains the N–NO structural alert and is classified under Acute Tox. 1 (Inhalation), Acute Tox. 2 (Oral), and Carc. 1B . In contrast, dimethylnitramine (CAS 4164-28-7) and its deuterated form (CAS 72885-11-1) contain an N–NO₂ group that does not share the same metabolic activation pathway to DNA-alkylating diazonium ions, and are primarily studied as environmental transformation products of amine-based CO₂ capture and as energetic material model compounds rather than as genotoxic impurities [1].

Regulatory Profile
Class-level inference
N–NO₂ not classified as nitrosamine carcinogen; N–NO analog Carc. 1B
Reported lower regulatory classification context for procurement
GHS/CLP classification; not a genotoxic impurity structural alert
nitramine nitrosamine carcinogenicity regulatory compliance

Verified Application Scenarios for Methan-d3-amine, N-(methyl-d3)-N-nitro- Based on Quantitative Evidence


Mechanistic Probe for Nitramine Energetic Material Decomposition Kinetics

Energetic materials research groups studying the thermal decomposition of nitramine explosives (HMX, RDX) use dimethylnitramine-d₆ as a model compound for deuterium kinetic isotope effect experiments. The experimentally validated KIE of 1.57 at 240 °C isolates the secondary β-deuterium isotope effect on N–NO₂ bond homolysis, providing direct mechanistic insight into the rate-limiting step of nitramine decomposition that cannot be obtained with protiated dimethylnitramine or with nitrosamine analogs [1].

Isotope Dilution Standard for Environmental Nitramine Quantification

Environmental analytical laboratories quantifying nitramine transformation products from amine-based CO₂ capture processes or explosives-contaminated sites can use dimethylnitramine-d₆ as a surrogate standard for GC/MS-SIM or LC-MS/MS isotope dilution workflows. The +6 Da mass shift enables unambiguous discrimination from protiated nitramine analytes while matching their extraction recovery and ionization efficiency, with an expected method detection limit in the low pg/µL range based on validated nitrosamine-d₆ analog methods [1].

Spectroscopic Reference Material for Vibrational Frequency Calibration of Deuterated Nitramines

Spectroscopy laboratories requiring a well-characterized deuterated nitramine reference for IR or Raman instrument calibration can employ dimethylnitramine-d₆, for which a complete ab initio harmonic vibrational force field has been computed and validated against experimental gas-phase IR data. The scaled force field achieves a mean deviation of 4.5 cm⁻¹ from experimental spectra and provides predicted peak positions for all vibrational modes of the deuterated form, enabling precise spectral matching for identity confirmation [1].

Non-Carcinogenic Deuterated Standard for Nitrosamine-Free Analytical Workflows

Pharmaceutical quality control and food safety laboratories that must avoid introducing trace nitrosamine contamination into their analytical systems can substitute the nitramine-d₆ standard for nitrosamine-d₆ standards in method development and system suitability testing. The absence of the N–NO structural alert eliminates the carcinogenicity classification (Carc. 1B) that complicates procurement, storage, and disposal of nitrosamine-d₆ standards, simplifying laboratory compliance documentation [1].

Application
Selection Property
Validation Focus
Energetic material decomposition studies
Deuterium kinetic isotope effect probe
N–N bond homolysis rate determination
Environmental nitramine quantification
Isotope dilution mass shift (+6 Da)
Co-elution and MS discrimination
Spectroscopic reference for deuterated nitramines
Computed vibrational reference spectrum
Peak matching for identity confirmation
Nitrosamine-free analytical standard procurement
Non-carcinogenic nitramine functional group
Regulatory classification and storage compliance
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